Einecs 241-014-9

Description

Properties

IUPAC Name |

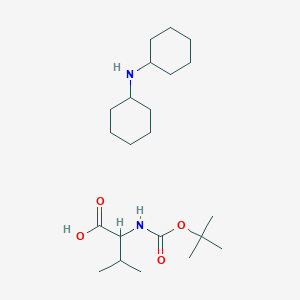

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQUVHMSZOXTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16944-17-5 | |

| Record name | N-((tert-Butoxy)carbonyl)-L-valine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016944175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC113239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-valine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of N Cyclohexylcyclohexanamine

Novel Synthetic Routes for N-cyclohexylcyclohexanamine Derivatization

The synthesis of N-cyclohexylcyclohexanamine and its derivatives is an active area of research, with a focus on developing more efficient and environmentally benign methodologies.

Catalytic Strategies in N-cyclohexylcyclohexanamine Synthesis

Catalysis plays a pivotal role in the synthesis of N-cyclohexylcyclohexanamine, offering pathways with higher efficiency and selectivity. A prevalent method is the reductive amination of cyclohexanone (B45756) with cyclohexylamine (B46788). benchchem.com This reaction is typically carried out under hydrogenation conditions using catalysts such as palladium or nickel. benchchem.com Another significant synthetic route involves the catalytic hydrogenation of aniline (B41778) at elevated temperatures and pressures. This process can yield a mixture of cyclohexylamine and dicyclohexylamine (B1670486). lookchem.comwikipedia.org

Recent advancements have focused on the development of more effective catalysts. For instance, palladium catalysts have been developed for the Suzuki coupling reaction of aryl bromides with boronic acids, a reaction type that can be relevant for creating derivatives. lookchem.com Furthermore, the hydrogenation of diphenylamine (B1679370) using a ruthenium catalyst also yields dicyclohexylamine. wikipedia.org

| Catalyst | Reactants | Product | Reference |

| Palladium or Nickel | Cyclohexanone, Cyclohexylamine | N-cyclohexylcyclohexanamine | benchchem.com |

| Ruthenium and/or Palladium | Aniline | Cyclohexylamine, Dicyclohexylamine | wikipedia.org |

| Ruthenium | Diphenylamine | Dicyclohexylamine | wikipedia.org |

Green Chemistry Principles in N-cyclohexylcyclohexanamine Production

The application of green chemistry principles to the synthesis of N-cyclohexylcyclohexanamine is driven by the need for more sustainable chemical processes. atamanchemicals.comnews-medical.net These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. news-medical.netacs.org Key areas of focus include the use of renewable resources and the development of catalytic methods that improve atom economy. news-medical.netatamanchemicals.com

One of the core tenets of green chemistry is waste prevention, often measured by the E-factor or process mass intensity (PMI). acs.org In the context of N-cyclohexylcyclohexanamine synthesis, this involves designing routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. acs.org Catalytic routes are inherently advantageous in this regard as they can lead to higher yields and reduced formation of byproducts. news-medical.net The use of safer solvents and reaction conditions is another critical aspect, aiming to minimize the environmental impact and potential for accidents. news-medical.net

Stereoselective Synthesis Approaches for N-cyclohexylcyclohexanamine Analogues

The synthesis of specific stereoisomers of N-cyclohexylcyclohexanamine analogues is crucial for applications where chirality influences biological activity or material properties. vulcanchem.comnih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. beilstein-journals.orgresearchgate.net

Recent research has demonstrated the use of photoredox catalysis for the intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, providing access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. rsc.org This method is notable for its atom economy and mild reaction conditions. rsc.org Asymmetric catalysis, for instance using a chiral phosphoric acid, has also been explored to achieve enantioselectivity in such cycloadditions. rsc.org The development of versatile stereoselective routes allows for late-stage diversification, enabling the creation of a wide variety of conformationally restricted analogues. nih.gov

Reaction Kinetic Studies of N-cyclohexylcyclohexanamine Formation

Understanding the kinetics of N-cyclohexylcyclohexanamine formation is essential for optimizing reaction conditions and maximizing yield.

Influence of Solvent Systems on N-cyclohexylcyclohexanamine Reaction Pathways

The choice of solvent can significantly influence the reaction pathway and rate of a chemical reaction. nih.gov Solvents can affect the solubility of reactants and stabilize intermediates or transition states, thereby altering the activation energy of a particular step. nih.govcatalysis.blog

N-cyclohexylcyclohexanamine, with its non-polar cyclohexyl groups, is generally more soluble in non-polar solvents. solubilityofthings.com However, the amine group is capable of hydrogen bonding, which can lead to some solubility in polar protic solvents. solubilityofthings.comcatalysis.blog The polarity of the solvent can impact the reaction rate; for example, a switch in reactivity from an E2 to an SN2 pathway has been observed with increasing solvent polarity. ru.nl Protic solvents, in particular, can stabilize charged intermediates through hydrogen bonding, potentially favoring certain reaction pathways. catalysis.blog The interaction between the solvent and the reactants or transition states can alter the potential energy surface of the reaction. nih.gov

| Solvent Property | Influence on Reaction |

| Polarity | Can affect reactant solubility and reaction rate. catalysis.blog |

| Hydrogen Bonding | Can stabilize charged intermediates. catalysis.blog |

| Solvation of Lewis Base | Can impact the strength of the base and influence the competition between substitution and elimination reactions. ru.nl |

Computational Modeling of N-cyclohexylcyclohexanamine Synthetic Mechanisms

Computational chemistry has become an indispensable tool for investigating the intricate details of chemical reactions. By simulating molecular interactions and energy landscapes, researchers can predict reaction outcomes, identify key intermediates, and optimize synthetic pathways without the need for extensive empirical experimentation.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It allows for the calculation of molecular properties such as geometries, electronic structures, and reaction energies, providing deep insights into the reactivity of molecules. wikipedia.orgresearchgate.net

For N-cyclohexylcyclohexanamine (also known as dicyclohexylamine) and its derivatives, DFT calculations have been instrumental in understanding its fundamental properties. benchchem.com Studies indicate that the preferred conformation of the molecule involves both cyclohexyl rings in stable chair conformations, with the central nitrogen atom adopting a pyramidal geometry. benchchem.com The analysis of its frontier molecular orbitals (FMOs) reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the nitrogen atom's lone pair of electrons. benchchem.com This localization is a key determinant of the compound's basicity and its nucleophilic character in reactions. The Lowest Unoccupied Molecular Orbital (LUMO) involves contributions from the cyclohexyl carbon framework, indicating sites susceptible to nucleophilic attack. benchchem.com

DFT has also been applied to elucidate the mechanisms of reactions where N-cyclohexylcyclohexanamine is a reactant or product. For instance, in a manganese-catalyzed C-H alkenylation, DFT calculations revealed that the reaction is initiated by a C-H activation step involving the cooperation of the manganese catalyst and dicyclohexylamine, which acts as a base. 159.226.64 The calculations identified key reaction intermediates, such as manganacycle and alkynylmanganese species, clarifying the catalytic cycle. 159.226.64 Such computational studies are crucial for predicting the influence of substituents and reaction conditions on the synthesis. colab.ws

| DFT-Predicted Property | Finding for N-cyclohexylcyclohexanamine / Related Systems | Significance in Synthesis |

|---|---|---|

| Preferred Conformation | Both cyclohexyl rings in chair conformations; pyramidal nitrogen geometry. benchchem.com | Influences steric hindrance and the approach trajectory of reactants. |

| HOMO Localization | Primarily localized on the nitrogen lone pair. benchchem.com | Determines the molecule's role as a nucleophile or base in reactions. |

| Reaction Intermediates | Identified key species like manganacycles in catalyzed reactions involving dicyclohexylamine. 159.226.64 | Provides a mechanistic roadmap for optimizing catalyst and reaction conditions. |

| Energy Barriers | Calculation of activation energies (ΔG≠) for reaction steps. mdpi.com | Predicts reaction feasibility, rates, and helps identify rate-determining steps. |

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. mdpi.comnih.gov This technique is particularly valuable for studying the conformational flexibility and the behavior of transient species like reaction intermediates in solution. benchchem.comnih.gov

For N-cyclohexylcyclohexanamine, MD simulations have revealed significant conformational flexibility at room temperature. benchchem.com The simulations show rapid chair-chair interconversion kinetics of the two cyclohexyl rings and detail the rotational dynamics around the carbon-nitrogen bonds. benchchem.com This constant fluctuation between different conformers is a critical aspect of its reactivity profile. The simulations also model the nitrogen inversion process, with timescales that show good agreement with experimental data from nuclear magnetic resonance (NMR), thereby validating the computational model. benchchem.com

Reactive MD simulations, using force fields like ReaxFF, are particularly suited for modeling the formation and breaking of chemical bonds during a reaction. mdpi.comresearchgate.netacs.org While specific ReaxFF studies on the synthesis of N-cyclohexylcyclohexanamine are not widely published, the methodology is well-established for similar amine syntheses, such as the reductive amination of cyclohexanone. rsc.orgwikipedia.org These simulations can track the trajectory of reactants, observe the formation of short-lived intermediates (e.g., the hemiaminal and the imine in reductive amination), and analyze their stability and subsequent transformations in the reaction medium. scm.comuregina.ca

| Dynamic Property | MD Simulation Finding for N-cyclohexylcyclohexanamine | Implication for Synthetic Mechanisms |

|---|---|---|

| Conformational Flexibility | Rapid interchange between different rotational conformers at room temperature. benchchem.com | The molecule can readily adopt the necessary conformation to enter a catalyst's active site or react with another molecule. |

| Cyclohexyl Ring Dynamics | Fast chair-chair interconversion kinetics. benchchem.com | Affects the steric environment around the nitrogen atom, influencing reaction selectivity. |

| Nitrogen Inversion | Occurs on a timescale consistent with NMR observations. benchchem.com | Validates the accuracy of the simulation's force field and provides confidence in its predictive power for reaction dynamics. |

| Intermediate Stability | (Inferred from related systems) Allows for the study of the lifespan and transformation pathways of transient species. scm.comuregina.ca | Helps to distinguish between proposed reaction mechanisms by observing which intermediates are stable enough to lead to the final product. |

Flow Chemistry and Continuous Processing for N-cyclohexylcyclohexanamine Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. mdpi.com

The synthesis of N-cyclohexylcyclohexanamine and its derivatives is well-suited for flow chemistry. benchchem.com Research has highlighted that using flow chemistry can significantly enhance mixing and heat transfer, which is particularly advantageous for multi-step syntheses. benchchem.com One of the primary industrial routes to N-cyclohexylcyclohexanamine is the catalytic hydrogenation of aniline, which can produce cyclohexylamine that further reacts to form the desired product. wikipedia.org This process involves high pressures and temperatures, conditions that are managed more safely and efficiently in a continuous reactor.

Furthermore, continuous flow has been successfully applied to the synthesis of dicyclohexylamine benzoate (B1203000), a salt of N-cyclohexylcyclohexanamine. benchchem.com This demonstrates the industrial viability of flow processing for this class of compounds, achieving high scalability and purity levels exceeding 99.5%. benchchem.com

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing | Reference |

|---|---|---|---|

| Yield | 85–92% | 93–96% | benchchem.com |

| Purity | 98–99.5% | 99.5–99.9% | benchchem.com |

| Scalability | Moderate to High | Very High | benchchem.com |

| Safety | Challenges with exotherms and hazardous intermediates at large scale. | Enhanced safety due to small reaction volumes and superior heat/mass transfer. | mdpi.com |

Photochemical and Electrochemical Approaches to N-cyclohexylcyclohexanamine Synthesis

Emerging synthetic strategies are exploring the use of light (photochemistry) and electricity (electrochemistry) to drive chemical reactions under mild conditions, offering green and highly selective alternatives to traditional methods. chim.itrsc.org

Photochemical Synthesis: Photochemical reactions use light energy to promote molecules to an excited state, enabling unique transformations. While a direct photochemical synthesis of N-cyclohexylcyclohexanamine is not yet a standard method, related research provides a strong proof of principle. For instance, the selective photochemical amination of aryl bromides has been achieved using a nickel-ammonia complex as both a catalyst and nitrogen source. rsc.org Another study demonstrated the photochemical addition of cyclic olefins, including cyclohexene, to imines, catalyzed by semiconductor nanoparticles to form novel amines. nih.gov These examples suggest the potential for a photochemical pathway to N-cyclohexylcyclohexanamine, possibly through the light-induced reaction of cyclohexylamine with a cyclohexyl-based precursor.

Electrochemical Synthesis: Electrochemistry uses an electric potential to drive oxidation and reduction reactions, often eliminating the need for chemical redox agents and providing precise control over reactivity. chim.itbeilstein-journals.org The electrosynthesis of nitrogen-containing compounds is a rapidly growing field. rsc.org Methodologies have been developed for the electrochemical formation of C–N bonds, a key step in the synthesis of N-cyclohexylcyclohexanamine. nih.gov For example, the electrochemical coupling of amines with other organic molecules has been reported. beilstein-journals.org Although a specific protocol for N-cyclohexylcyclohexanamine electrosynthesis is not established, the successful synthesis of various amines and N-heterocycles using this technique indicates its high potential as a future green manufacturing method. chim.itrsc.org The synthesis could be envisioned via the reductive amination of cyclohexanone with cyclohexylamine in an electrolytic cell.

Theoretical and Computational Chemistry of N Cyclohexylcyclohexanamine

Quantum Chemical Characterization of N-cyclohexylcyclohexanamine Electronic Structure

The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure of N-cyclohexylcyclohexanamine.

Frontier Molecular Orbital (FMO) Analysis of N-cyclohexylcyclohexanamine

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For a molecule containing the N-cyclohexylcyclohexanamine moiety, DFT calculations reveal the distribution of these frontier orbitals. The HOMO is typically localized on the nitrogen atom of the amine group, a region of high electron density, making it the primary site for electrophilic attack. The LUMO, conversely, is generally distributed over the cyclohexyl rings. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. researchgate.netlivedna.netscispace.com

Table 1: Frontier Molecular Orbital Energies for a related N-cyclohexylcyclohexanamine derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.1 |

| LUMO | -1.5 |

| Energy Gap (ΔEHOMO-LUMO) | 4.6 |

Note: Data is for N-((benzo[d]thiazol-2-ylthio)methyl)-N-cyclohexylcyclohexanamine, a related Mannich base, as a proxy for the electronic behavior of the core N-cyclohexylcyclohexanamine structure. researchgate.netlivedna.netscispace.com

Electrostatic Potential Surface Mapping of N-cyclohexylcyclohexanamine

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In N-cyclohexylcyclohexanamine, the MEP surface shows a region of negative potential (typically colored red or yellow) centered around the lone pair of electrons on the nitrogen atom. This signifies this area as a likely site for protonation and interaction with electrophiles. The cyclohexyl groups, being composed of carbon and hydrogen atoms, generally exhibit a more neutral or slightly positive potential (blue or green), indicating their lower reactivity towards electrophiles. researchgate.nettandfonline.comresearchgate.netuobaghdad.edu.iq

Topological Analysis of Electron Density in N-cyclohexylcyclohexanamine

Conformational Analysis and Isomerism in N-cyclohexylcyclohexanamine Systems

The flexibility of the two cyclohexyl rings and their connection to the central nitrogen atom allows for a variety of conformations for N-cyclohexylcyclohexanamine.

Energy Landscape Exploration for N-cyclohexylcyclohexanamine Conformers

The potential energy surface of N-cyclohexylcyclohexanamine is complex, with multiple minima corresponding to different stable conformers. The chair conformation is the most stable for a cyclohexane (B81311) ring. In N-cyclohexylcyclohexanamine, both rings are expected to predominantly adopt a chair conformation. The relative orientation of these two rings (diequatorial, axial-equatorial) and the orientation of the N-H bond give rise to different conformers with varying energies.

Theoretical studies on cyclohexylamine (B46788) and dicyclohexylamine (B1670486) indicate that the conformational preferences are a key determinant of their properties. researchgate.net Computational modeling can be used to calculate the relative energies of these conformers, identifying the global minimum energy structure and the energy barriers for interconversion between different conformers. researchgate.net

Spectroscopic Signatures of N-cyclohexylcyclohexanamine Conformers

Different conformers of a molecule can have distinct spectroscopic signatures, particularly in vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy.

Computational methods, such as DFT, can be used to predict the vibrational frequencies and NMR chemical shifts for different conformers of N-cyclohexylcyclohexanamine. By comparing these theoretical spectra with experimental data, it is possible to identify the predominant conformers present in a sample. For instance, the N-H stretching frequency in the infrared spectrum can be sensitive to the conformational environment of the amine group. researchgate.netlivedna.netscispace.comresearchgate.net The NIST WebBook provides experimental infrared and mass spectra for N-cyclohexylcyclohexanamine, which can serve as a reference for comparison with theoretical predictions. nist.gov

Table 2: Key Spectroscopic Data for N-cyclohexylcyclohexanamine

| Spectroscopic Technique | Key Features |

|---|---|

| Infrared (IR) Spectrum | N-H stretch, C-N stretch, C-H stretches and bends characteristic of cyclohexyl rings. nist.gov |

| Mass Spectrum (MS) | Molecular ion peak and fragmentation pattern corresponding to the loss of cyclohexyl groups. nist.gov |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts of protons and carbons in the cyclohexyl rings and the N-H proton. |

Note: Specific computed spectroscopic data for individual conformers requires dedicated computational studies.

Intermolecular Interactions Involving N-cyclohexylcyclohexanamine

Intermolecular interactions are fundamental to the physical and chemical properties of N-cyclohexylcyclohexanamine in condensed phases. These non-covalent forces dictate its boiling point, solubility, and its behavior as a solvent or a reagent. The primary intermolecular forces at play are hydrogen bonding and Van der Waals interactions.

N-cyclohexylcyclohexanamine possesses the requisite features to participate in hydrogen bonding, a critical directional interaction that significantly influences its properties. The secondary amine group (-NH-) provides both a hydrogen bond donor (the hydrogen atom) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom). wikipedia.orgrsc.org This dual capability allows for the formation of intermolecular hydrogen-bonded networks.

In the pure liquid state, molecules of N-cyclohexylcyclohexanamine can form chains and potentially cyclic motifs through N-H···N hydrogen bonds. nih.gov However, the presence of two bulky cyclohexyl groups attached to the nitrogen atom introduces considerable steric hindrance. This steric crowding can affect the geometry and strength of the hydrogen bonds, potentially leading to longer and weaker bonds compared to less hindered secondary amines. Current time information in Karachi, PK. The flexibility of the cyclohexyl rings, which can exist in various chair and boat conformations, further complicates the energetic landscape of these hydrogen-bonded networks. youtube.com

When interacting with other molecules, N-cyclohexylcyclohexanamine can act as a proton donor to strong proton acceptors or as a proton acceptor from proton donors like water or alcohols. beilstein-journals.orgchemrxiv.org The strength of these hydrogen bonds can be computationally estimated by calculating the interaction energies between the molecules. researchgate.netyoutube.com

Table 1: Representative Hydrogen Bond Parameters for Secondary Amines

| Interaction Type | Donor | Acceptor | Typical Distance (Å) (D···A) | Typical Energy (kcal/mol) |

| N-H···N | Secondary Amine | Secondary Amine | 2.9 - 3.2 | 2 - 5 |

| N-H···O | Secondary Amine | Water/Alcohol | 2.8 - 3.1 | 3 - 7 |

| O-H···N | Water/Alcohol | Secondary Amine | 2.7 - 3.0 | 4 - 8 |

Note: The values in this table are representative for general secondary amines and are not derived from specific experimental or computational studies on N-cyclohexylcyclohexanamine. The actual parameters for N-cyclohexylcyclohexanamine may vary due to steric hindrance from the cyclohexyl groups.

Keesom forces (dipole-dipole interactions): Arise from the interaction between permanent dipoles. N-cyclohexylcyclohexanamine has a permanent dipole moment due to the difference in electronegativity between the nitrogen and hydrogen/carbon atoms.

Debye forces (dipole-induced dipole interactions): Occur when the permanent dipole of one molecule induces a temporary dipole in a neighboring molecule.

London dispersion forces (induced dipole-induced dipole interactions): Result from temporary fluctuations in the electron density of molecules, creating transient dipoles. libretexts.org

Given the large, nonpolar surface area of the two cyclohexyl rings, London dispersion forces are expected to be the most significant contributor to the Van der Waals interactions for N-cyclohexylcyclohexanamine. youtube.com The strength of these dispersion forces increases with the size and surface area of the molecule.

π-π Stacking Interactions: These interactions are specific to aromatic systems and involve the attractive, noncovalent interactions between the π-electron clouds of aromatic rings. As N-cyclohexylcyclohexanamine is an alicyclic compound and lacks aromatic rings, π-π stacking interactions are not applicable to this molecule.

Table 2: Characteristics of Van der Waals Interactions in N-cyclohexylcyclohexanamine

| Interaction Type | Origin | Relative Strength | Dependence on Molecular Structure |

| Keesom (Dipole-Dipole) | Permanent dipoles | Weak | Dependent on the magnitude of the molecular dipole moment. |

| Debye (Dipole-Induced Dipole) | Permanent dipole inducing a dipole in a neighboring molecule | Very Weak | Dependent on the dipole moment of one molecule and the polarizability of the other. |

| London Dispersion | Fluctuating electron clouds creating temporary dipoles | Moderate to Strong (collectively) | Increases with the size and surface area of the molecule; significant for the cyclohexyl groups. |

Advanced Force Field Development for N-cyclohexylcyclohexanamine Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions at an atomistic level. srmist.edu.inresearchgate.net The accuracy of MD simulations is heavily reliant on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. uq.edu.aunih.gov

Developing a specific and accurate force field for N-cyclohexylcyclohexanamine is a non-trivial task due to its structural complexity, particularly the flexibility of the two cyclohexyl rings and the nature of the secondary amine group. Standard force fields like AMBER, CHARMM, and GROMOS provide general parameters for many common functional groups, but these may not be sufficiently accurate for a specific molecule like N-cyclohexylcyclohexanamine. gromacs.orgsrmist.edu.inuq.edu.augromacs.orgambermd.org

An advanced force field for this compound would require a careful parameterization process, which typically involves the following steps:

Defining Atom Types: Assigning specific atom types to the carbon, nitrogen, and hydrogen atoms in N-cyclohexylcyclohexanamine to differentiate their chemical environments.

Parameterizing Bonded Terms: This includes obtaining equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These parameters are often derived from high-level quantum mechanical (QM) calculations (e.g., using density functional theory) and fitting to experimental data where available (e.g., from infrared spectroscopy). nih.govacs.org

Parameterizing Non-bonded Terms: This involves determining the partial atomic charges and the Van der Waals parameters (typically Lennard-Jones parameters). Partial charges can be derived from fitting to the electrostatic potential calculated from QM methods. nih.gov Van der Waals parameters are often optimized to reproduce experimental condensed-phase properties such as the density and heat of vaporization of the liquid. matsci.orgchemrxiv.org

Validation: The newly developed force field must be validated by comparing the results of MD simulations with experimental data. This could include properties like liquid density, heat of vaporization, diffusion coefficients, and radial distribution functions.

For a molecule like N-cyclohexylcyclohexanamine, particular attention must be paid to accurately modeling the torsional potentials of the C-N bonds and the conformational preferences of the cyclohexyl rings, as these will significantly impact the simulated behavior. Tools such as the antechamber package in AmberTools can be used to generate initial parameters based on the General AMBER Force Field (GAFF), which would then require further refinement and validation. bioexcel.eu

Table 3: Steps in Force Field Development for N-cyclohexylcyclohexanamine

| Step | Description | Methods |

| 1. Atom Typing | Define unique atom types for the N, H, and different C atoms in the cyclohexyl rings. | Manual inspection and comparison with existing force fields. |

| 2. Bonded Parameterization | Determine equilibrium bond lengths, angles, and dihedral parameters. | Quantum mechanics (QM) calculations (geometry optimization, frequency analysis, potential energy scans), Infrared (IR) spectroscopy. |

| 3. Non-bonded Parameterization | Determine atomic partial charges and Van der Waals (Lennard-Jones) parameters. | QM calculations (electrostatic potential fitting), experimental data (liquid density, heat of vaporization). |

| 4. Validation | Test the force field's ability to reproduce experimental properties. | Molecular dynamics (MD) simulations to calculate bulk properties and comparison with experimental data. |

Advanced Analytical Methodologies for N Cyclohexylcyclohexanamine Research

Development of Hyphenated Techniques for N-cyclohexylcyclohexanamine Analysis

Hyphenated analytical techniques, which combine two or more methods, are powerful tools for analyzing complex samples. They offer enhanced selectivity and sensitivity, which is crucial for detecting trace amounts of N-cyclohexylcyclohexanamine in challenging matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of N-cyclohexylcyclohexanamine.

GC-MS: This technique is well-suited for volatile compounds like N-cyclohexylcyclohexanamine. thermofisher.com Purity assessments often specify a minimum of 99.0% by GC. atamanchemicals.comthermofisher.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification. The typical mass spectrum of N-cyclohexylcyclohexanamine shows a molecular ion peak at m/z 181, with other significant fragments observed at m/z 138, 100, 82, 56, 44, and 41. restek.com For air monitoring, methods have been developed where samples are collected on an acid-coated tube, desorbed, and then analyzed by GC with a flame ionization detector (GC-FID). osha.gov

LC-MS/MS: For non-volatile matrices or when dealing with trace amounts, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It has been successfully used to quantify N-cyclohexylcyclohexanamine residues in complex biological matrices like honey and beeswax. researchgate.netnih.gov These methods often employ a reversed-phase C18 column for chromatographic separation. researchgate.net A key challenge in LC-MS analysis is matrix effects, which can be compensated for by using a deuterated internal standard, such as d10-DCH. researchgate.net One validated method for beeswax analysis demonstrated high accuracy and a low limit of quantification of 1 μg kg-1. nih.govresearchgate.net

Table 1: Comparison of GC-MS and LC-MS/MS for N-cyclohexylcyclohexanamine Analysis

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Principle | Separates volatile compounds based on boiling point and polarity, followed by mass analysis. | Separates compounds in a liquid mobile phase based on polarity, followed by mass analysis. |

| Sample Type | Volatile samples, air samples. thermofisher.comosha.gov | Liquid samples, complex biological matrices (e.g., honey, beeswax). researchgate.netnih.gov |

| Key Fragments (m/z) | 181 (M+), 138, 100, 82, 56. restek.com | Precursor/product ion transitions are monitored (e.g., for quantification in MRM mode). researchgate.net |

| Advantages | Excellent for purity analysis of the neat compound. atamanchemicals.comthermofisher.com | High sensitivity and specificity for trace analysis in complex samples. nih.gov |

| Common Application | Purity assessment (>99.0%). atamanchemicals.com | Quantitation of residues in food and environmental samples. researchgate.net |

While GC-MS and LC-MS are primary tools, other coupled techniques provide deeper structural insights. Techniques like GC-FTIR could be applied, where the separated components from the GC are analyzed by Fourier-transform infrared spectroscopy, providing information on functional groups. However, specific literature on GC-FTIR for N-cyclohexylcyclohexanamine is not prevalent. The combination of data from various spectroscopic methods (NMR, IR) with mass spectrometry remains the most powerful approach for unambiguous structural elucidation.

High-Resolution Spectroscopic Applications in N-cyclohexylcyclohexanamine Studies

High-resolution spectroscopy provides detailed information about molecular structure, conformation, and the crystalline state of N-cyclohexylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. While standard 1H and 13C NMR are routine, advanced methods offer more profound insights.

1D and 2D NMR: 1H and 13C NMR spectra are used to confirm the carbon-hydrogen framework. semanticscholar.org For the related compound cyclohexylamine (B46788), detailed 1D and 2D NMR experiments like TOCSY, HSQC, and HMBC have been performed in D2O to assign all proton and carbon signals. bmrb.io Similar experiments on N-cyclohexylcyclohexanamine would allow for complete assignment and reveal through-bond and through-space correlations, aiding in confirming the connectivity and stereochemistry of the cyclohexyl rings.

Solid-State NMR: Solid-state NMR (ssNMR) provides information about the structure and dynamics of materials in their solid form. preprints.org For nitrogen-containing compounds like N-cyclohexylcyclohexanamine, 15N ssNMR can be particularly informative, revealing details about the nitrogen environment and its involvement in intermolecular interactions like hydrogen bonding. csic.esrsc.org While specific ssNMR studies on N-cyclohexylcyclohexanamine are not widely published, the techniques are highly applicable, especially for studying its solid phases and salts. csic.es

Table 2: Representative NMR Data for Cyclohexyl Moieties

| Nucleus | Experiment | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 1.0 - 3.5 | Chemical environment of protons, axial/equatorial positions. |

| ¹³C | 1D NMR | 25 - 60 | Carbon skeleton, number of unique carbon atoms. bmrb.io |

| ¹⁵N | Solid-State NMR | Varies widely | Nitrogen chemical environment, hydrogen bonding. mdpi.com |

| ¹H-¹H | 2D COSY/TOCSY | Correlation plot | Proton-proton coupling networks within each ring. bmrb.io |

| ¹H-¹³C | 2D HSQC/HMBC | Correlation plot | Direct and long-range C-H correlations for full assignment. bmrb.io |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its physical state and intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is a standard method for confirming the identity of N-cyclohexylcyclohexanamine. thermofisher.com Studies have shown that the compound exists as a dynamic equilibrium of three rotational isomers under standard conditions. oup.com At temperatures below -24°C, it crystallizes into a single axial-equatorial conformation. oup.com The IR spectra are also sensitive to the formation of derivatives, such as salts with acids. oup.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying phase transitions. aps.org While specific Raman studies on the phase behavior of N-cyclohexylcyclohexanamine are limited, the technique can differentiate between polymorphic forms and monitor changes in crystal structure with temperature. copernicus.org Analysis of the vapor phase by Raman spectroscopy can also provide insights into intermolecular interactions by comparing spectra from the liquid and gas states. spectroscopyonline.com

Diffraction techniques provide definitive information on the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the gold standard for determining molecular and supramolecular structures. sdu.dk It can be used to determine bond lengths, bond angles, and the packing of molecules in the crystal lattice. For N-cyclohexylcyclohexanamine, XRD has been used to study the structure of its complexes, such as the hydrogen-bonded structure of its hemisolvate with hydrogen peroxide. researchgate.net In this complex, the molecules are linked by O—H···N and N—H···O hydrogen bonds. researchgate.net

Neutron Diffraction: Neutron diffraction is a powerful technique that is highly sensitive to the positions of light atoms, especially hydrogen. govinfo.govresearchgate.net This makes it ideal for studying hydrogen bonding in detail. In a study of the N-cyclohexylcyclohexanamine-hydrogen peroxide complex, neutron diffraction measurements helped to precisely locate the hydrogen atoms and characterize the hydrogen bonding network. researchgate.net Neutron scattering has also been employed in synthetic procedures where N-cyclohexylcyclohexanamine is used as a reagent, for example, in the synthesis of deuterated alkenes for polymer studies. uc.edu

Table 3: Crystallographic Data for Dicyclohexylamine (B1670486) Hydrogen Peroxide Hemisolvate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₂H₂₃N·0.5H₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Temperature (K) | 120 | researchgate.net |

| Key Interaction | O—H···N and N—H···O hydrogen bonds | researchgate.net |

| O-O Bond Length (Å) | 1.4748 (15) | researchgate.net |

N Cyclohexylcyclohexanamine in Advanced Materials Science and Engineering

N-cyclohexylcyclohexanamine as a Building Block in Polymer Synthesis

The incorporation of N-cyclohexylcyclohexanamine into polymer structures can impart desirable properties such as thermal stability, hydrophobicity, and specific reactivity. The bulky cyclohexyl groups can influence chain packing, solubility, and the mechanical properties of the resulting materials.

Polymers functionalized with N-cyclohexylcyclohexanamine can be synthesized through various polymerization techniques. One common approach involves the polymerization of monomers that already contain the dicyclohexylamine (B1670486) moiety. For instance, N,N-dicyclohexylacrylamide could serve as a monomer in free-radical polymerization to produce poly(N,N-dicyclohexylacrylamide). The synthesis of related poly(N,N-dialkylacrylamide)s, such as poly(N,N-diethylacrylamide) (PDEA), is well-established and typically proceeds via free radical polymerization using initiators like azobisisobutyronitrile (AIBN). semanticscholar.org This methodology can be adapted for monomers bearing the dicyclohexyl groups.

Another strategy is the post-polymerization modification of a pre-existing polymer with reactive side groups. For example, a polymer with acyl chloride or activated ester functionalities could be reacted with N-cyclohexylcyclohexanamine to attach the dicyclohexylamino group to the polymer backbone. This approach allows for the introduction of the functional group onto a wide range of polymer architectures. Amine-functionalized polymers are a significant class of materials with applications in areas such as carbon dioxide capture and as precursors for more complex materials. nih.govillinois.edu

The synthesis of amine-functionalized polymers can be achieved through methods like ring-opening metathesis polymerization (ROMP) of functionalized cycloalkenes, which offers a pathway to novel polymer architectures. illinois.edu

The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. spbstu.ru For polymers derived from N-cyclohexylcyclohexanamine, the two bulky, non-polar cyclohexyl groups are expected to significantly influence the material's characteristics.

Thermal Properties: The rigidity and bulk of the cyclohexyl groups would likely restrict chain mobility, leading to a high glass transition temperature (Tg). High-performance polymers like aromatic polyamides often derive their thermal stability from rigid backbone structures. sigmaaldrich.comresearchgate.net While aliphatic, the sterically hindered nature of the dicyclohexyl groups could contribute to enhanced thermal stability compared to linear N-alkyl substituted analogues.

Solubility and Hydrophobicity: The aliphatic cyclohexyl rings would render the polymer highly hydrophobic. The solubility would likely be limited to non-polar organic solvents. In the family of poly(N-alkylacrylamide)s, hydrophobicity and solubility in water are tuned by the nature of the alkyl substituent. For example, poly(N,N-dimethylacrylamide) is water-soluble, whereas poly(N-isopropylacrylamide) (PNIPAM) exhibits a lower critical solution temperature (LCST), phase separating from water upon heating. mdpi.comnih.gov A polymer based on dicyclohexylamine would be expected to be strongly water-insoluble.

Mechanical Properties: The bulky side groups would likely result in an amorphous polymer with high stiffness. The intermolecular interactions would be dominated by van der Waals forces, and the significant steric hindrance would prevent efficient chain packing and crystallization.

| Polymer | Monomer Structure | Glass Transition Temperature (Tg) | Solubility in Water | Key Feature |

|---|---|---|---|---|

| Poly(N,N-dimethylacrylamide) |  | ~89 °C | Soluble | Hydrophilic |

| Poly(N-isopropylacrylamide) |  | ~130 °C | LCST ~32 °C | Thermoresponsive |

| Poly(N,N-diethylacrylamide) |  | ~76 °C | LCST 32-38 °C | Thermoresponsive |

| Poly(N,N-dicyclohexylacrylamide) (Hypothetical) |  | Expected to be high | Insoluble | Highly Hydrophobic, Sterically Hindered |

N-cyclohexylcyclohexanamine in Catalyst Design and Optimization

The nitrogen atom in N-cyclohexylcyclohexanamine can act as a ligand, coordinating to metal centers to form catalysts. The steric and electronic properties of the dicyclohexyl groups can be leveraged to control the activity and selectivity of these catalysts.

N-cyclohexylcyclohexanamine serves as a ligand in transition metal catalysis, where its bulky nature can create a specific coordination environment around the metal center, influencing the outcome of catalytic reactions. A notable example is its use in palladium catalysis.

The complex trans-Bis(dicyclohexylamine)bis(acetato)palladium(II), also known as DAPCy, is an effective catalyst for a variety of palladium-catalyzed cross-coupling reactions. This complex has demonstrated high efficacy in Suzuki-Miyaura coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. DAPCy facilitates these reactions under mild, aerobic conditions, making it a valuable tool for the synthesis of complex organic molecules.

| Reaction Type | Substrates | Key Advantage |

|---|---|---|

| Suzuki-Miyaura Coupling | Dibromopyrone with boronic acids | Operates under mild aerobic conditions |

| Suzuki Coupling | Dihexylfluorene derivatives | Efficient for synthesis of conjugated polymers |

| Aryl-Bismuth Coupling | Aryl iodides with triarylbismuths | Facilitates formation of biaryl compounds |

| Carbazole Synthesis | Coupling for 3,6-diphenyl-9-hexyl-9H-carbazole derivatives | Useful for synthesis of organic electronic materials |

The dicyclohexylamine ligands in the DAPCy complex provide the necessary steric bulk to stabilize the palladium center and promote the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines and their derivatives are a cornerstone of organocatalysis, acting as either Lewis bases or by forming transient iminium or enamine intermediates. While specific organocatalysts derived directly from N-cyclohexylcyclohexanamine are not widely documented in dedicated studies, its structural motifs are relevant to the design of chiral catalysts and auxiliaries.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org The auxiliary is typically recovered for reuse after it has served its purpose. Chiral amines are frequently used as precursors for such auxiliaries. nih.govresearchgate.net Given its structure, derivatives of dicyclohexylamine could potentially be developed into chiral auxiliaries. By introducing a chiral center into the dicyclohexylamine framework, it could be attached to a substrate to direct the stereoselective formation of new chiral centers in reactions such as alkylations or aldol additions. researchgate.net The bulky cyclohexyl groups would provide a well-defined steric environment to effectively shield one face of the reactive intermediate, leading to high diastereoselectivity.

N-cyclohexylcyclohexanamine in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits held together by non-covalent intermolecular forces. ethernet.edu.et Hydrogen bonding is a key directional interaction used to construct well-defined supramolecular assemblies. nsf.govnih.gov

N-cyclohexylcyclohexanamine possesses a secondary amine (N-H) group, which can act as a hydrogen bond donor. The hydrogen atom on the nitrogen can form a hydrogen bond with a suitable acceptor atom, such as oxygen or nitrogen, on an adjacent molecule. This capability allows DCHA and its derivatives to participate in the formation of ordered, self-assembled structures like tapes, sheets, or three-dimensional networks.

The formation of supramolecular gels from low-molecular-weight gelators is often driven by the self-assembly of molecules into an extensive network of fibers through specific, directional interactions like hydrogen bonding. Research on related compounds, such as 1,3-cyclohexane diamine, has shown that they can react in situ to form urea moieties, which then drive the formation of stable supramolecular gels through intermolecular hydrogen-bonding. This demonstrates the principle of using cyclohexane-based amine building blocks to create self-assembling systems. The two bulky cyclohexyl groups in N-cyclohexylcyclohexanamine would also contribute significant van der Waals interactions, which, in concert with hydrogen bonding, could direct the assembly into well-defined supramolecular architectures in the solid state, a field known as crystal engineering.

Fabrication of N-cyclohexylcyclohexanamine-Based Ordered Structures

The synthesis of porous materials with well-defined and ordered structures, such as zeolites and aluminophosphate molecular sieves, often relies on the use of organic molecules as structure-directing agents (SDAs) or templates. These organic molecules guide the formation of the inorganic framework, leading to specific pore architectures and channel systems. While direct evidence for the use of N-cyclohexylcyclohexanamine as an SDA is not extensively documented in publicly available research, the role of its primary amine analogue, cyclohexylamine (B46788), in the synthesis of microporous aluminophosphates provides significant insight into the potential templating effects of such cyclic amines cas.cz.

In the synthesis of aluminophosphate molecular sieves from orthophosphoric acid and pseudoboehmite, cyclohexylamine has been shown to act as a template cas.cz. The geometric shape of the amine directs the dimensions of the channels within the resulting aluminophosphate lattice. The concentration of the template in the synthesis gel influences the void volumes, leading to the formation of different structures that nonetheless possess similar channel dimensions cas.cz. This demonstrates the principle of the "template theory," where the size and shape of the organic molecule are critical in directing the final structure of the porous material cas.cz. The product composition is largely determined by the ratio of the amine to the aluminum and phosphorus precursors cas.cz.

The successful use of cyclohexylamine as a template suggests that N-cyclohexylcyclohexanamine, with its larger and more complex geometry, could potentially direct the formation of novel porous architectures. The two bulky cyclohexyl groups would occupy a larger volume and present a different steric profile during the crystallization process, which could lead to the formation of larger pores or different channel connectivities in the final material. Further research in this area could explore the synthesis of novel zeolites, metal-organic frameworks (MOFs), and other porous materials using N-cyclohexylcyclohexanamine as a structure-directing agent.

Table 1: Influence of Cyclohexylamine Template on Aluminophosphate Synthesis

| Parameter | Influence | Reference |

| Geometric Shape of Amine | Determines the dimensions of the channels in the AlPO₄ lattice. | cas.cz |

| Amount of Template in Gel | Influences the void volumes, leading to different structures. | cas.cz |

| Ratio of Amine/(Al, P)O₂ | Largely determines the final product composition. | cas.cz |

Host-Guest Chemistry Involving N-cyclohexylcyclohexanamine

Host-guest chemistry, a fundamental concept in supramolecular chemistry, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. These interactions are central to many biological processes and have applications in the design of new materials.

The bulky and hydrophobic nature of the cyclohexyl groups in N-cyclohexylcyclohexanamine and its derivatives makes them interesting candidates for guest molecules in host-guest systems. Research has shown that cucurbit nih.govuril (Q nih.gov), a macrocyclic host molecule with a hydrophobic cavity, can encapsulate two cycloalkane moieties simultaneously to form a ternary complex. Specifically, the host-guest interaction of Q nih.gov with N-(3-aminopropyl)cyclohexylamine has been studied, revealing that the Q nih.gov host can hold two cyclohexyl groups within its cavity st-andrews.ac.uk.

The formation of this ternary complex is a significant finding, as it demonstrates the ability of the Q nih.gov host to recognize and bind the cyclohexyl groups of the guest molecule. This interaction is driven by favorable enthalpic and entropic contributions, leading to a high binding constant st-andrews.ac.uk. The study of such host-guest systems provides valuable information on the nature of non-covalent interactions and can be applied to the development of molecular containers, drug delivery systems, and sensors.

The potential for N-cyclohexylcyclohexanamine itself to act as a guest molecule in various host systems is an area ripe for exploration. Its two cyclohexyl rings could lead to interesting binding geometries and selectivities with different macrocyclic hosts.

Table 2: Host-Guest Complexation of a Cyclohexylamine Derivative

| Host Molecule | Guest Molecule | Key Finding | Reference |

| Cucurbit nih.govuril (Q nih.gov) | N-(3-aminopropyl)cyclohexylamine | Q nih.gov can simultaneously encapsulate two cyclohexyl moieties in its hydrophobic cavity to form a stable ternary complex. | st-andrews.ac.uk |

N-cyclohexylcyclohexanamine in Surface Modification and Interface Science

The modification of material surfaces is crucial for controlling their properties and performance in various applications. N-cyclohexylcyclohexanamine has found a significant application in this area as a corrosion inhibitor, particularly for protecting metallic surfaces.

Corrosion is an electrochemical process that leads to the degradation of materials, and inhibitors are substances that, when added in small concentrations, can significantly decrease the rate of corrosion. N-cyclohexylcyclohexanamine, often in the form of its nitrite (B80452) salt (dicyclohexylamine nitrite), is used as a volatile corrosion inhibitor (VCI). VCIs are compounds that can vaporize and then condense on a metallic surface, forming a thin protective film that inhibits corrosion cas.cz. This vapor-phase transport allows them to protect intricate and hard-to-reach surfaces within enclosed spaces cas.cz.

Studies have investigated the inhibition mechanism of dicyclohexylamine and its nitrite salt on carbon steel in corrosive environments, such as those containing acetic or formic acid vapors at high humidity cas.cz. Electrochemical measurements have shown that the presence of these inhibitors significantly decreases the corrosion rate cas.cz. The protective film formed by the VCI molecules on the metal surface acts as a barrier to corrosive agents.

The effectiveness of N-cyclohexylcyclohexanamine as a corrosion inhibitor is attributed to the presence of the nitrogen atom, which can adsorb onto the metal surface, and the bulky, hydrophobic cyclohexyl groups, which help to repel water and other corrosive species. It is used as a raw material in the manufacture of vapor-phase corrosion inhibitors like dicyclohexylammonium (B1228976) nitrate mdpi.com.

Table 3: Application of N-cyclohexylcyclohexanamine as a Corrosion Inhibitor

| Application | Mechanism | Environment | Reference |

| Volatile Corrosion Inhibitor (VCI) for Carbon Steel | Vaporization and condensation to form a protective film on the metal surface. | Environments polluted with acetic or formic acid vapors at high humidity. | cas.cz |

| Raw Material for VCI | Used to manufacture dicyclohexylammonium nitrate. | Enclosed spaces for storage and transport of metals. | mdpi.com |

Environmental Behavior and Transformation Pathways of N Cyclohexylcyclohexanamine

Photodegradation Kinetics and Mechanisms of N-cyclohexylcyclohexanamine in Aqueous Systems

Photodegradation is a significant abiotic process that can contribute to the transformation of organic compounds in aquatic environments. This process involves the breakdown of molecules by light energy, either through direct absorption of photons or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals or singlet oxygen. mdpi.comresearchgate.net The rate and mechanism of photodegradation are influenced by factors such as light intensity, pH, and the presence of natural water constituents. mdpi.com

For N-cyclohexylcyclohexanamine, specific kinetic data on its photodegradation in aqueous systems is not extensively documented in publicly available literature. However, information from environmental fate assessments for related compounds indicates that phototransformation in water is a relevant degradation pathway to consider. europa.eu The general mechanism for the photodegradation of amines in water can involve the photo-oxidation of the nitrogen atom and the cleavage of the carbon-nitrogen bonds. smu.edu The presence of two cyclohexyl groups attached to the nitrogen atom in N-cyclohexylcyclohexanamine may influence its photochemical reactivity. smolecule.com

Studies on other organic contaminants have shown that photodegradation often follows pseudo-first-order kinetics. mdpi.comresearchgate.net The degradation process is believed to involve the generation of an electron-hole pair on a semiconductor surface (in heterogeneous photocatalysis) or the formation of excited states of the molecule that then react with water or dissolved oxygen. researchgate.net In the case of N-cyclohexylcyclohexanamine, direct photolysis might occur if the molecule absorbs light in the solar spectrum, while indirect photolysis would be mediated by sensitizers present in natural waters. Further research is required to determine the specific half-life and degradation products of N-cyclohexylcyclohexanamine under various environmentally relevant light conditions.

Biodegradation Pathways of N-cyclohexylcyclohexanamine in Environmental Compartments

Biodegradation is a critical process determining the ultimate fate and persistence of organic chemicals in the environment. It involves the transformation of substances by microorganisms, such as bacteria and fungi. researchgate.net The European Chemicals Agency (ECHA) registration dossiers for substances related to N-cyclohexylcyclohexanamine highlight the importance of assessing biodegradation in water, sediment, and soil. europa.eueuropa.eu

While N-cyclohexylcyclohexanamine is not a naturally occurring compound, it can be metabolized by living organisms. atamanchemicals.comhmdb.ca Studies in laboratory animals have shown that it is quickly metabolized, although the specific metabolites were not identified. fao.org The susceptibility of a compound to biodegradation in the environment depends on its chemical structure, concentration, and the presence of adapted microbial communities capable of producing the necessary enzymes. researchgate.netfrontiersin.org

The microbial transformation of N-cyclohexylcyclohexanamine in soil and water is expected to be the primary pathway for its natural attenuation. Soil and aquatic microorganisms mediate the flow of carbon and nitrogen through ecosystems and can adapt to utilize xenobiotic compounds as sources of energy and nutrients. frontiersin.orgmdpi.com The transformation of amines like N-cyclohexylcyclohexanamine can be initiated by enzymes such as monooxygenases or dehydrogenases.

In soil, the process begins with the adaptation of the microbial community to the contaminant. d-nb.info The transformation pathways may include:

N-dealkylation: The cleavage of one of the cyclohexyl groups from the nitrogen atom, potentially forming cyclohexylamine (B46788) and cyclohexanol (B46403).

Hydroxylation: The addition of a hydroxyl group to one or both of the cyclohexane (B81311) rings.

Ring cleavage: The subsequent breakdown of the cyclohexane ring structure into smaller, more readily biodegradable molecules.

The rate of microbial transformation is influenced by soil properties such as organic matter content, pH, moisture, and temperature, as well as the bioavailability of the compound. frontiersin.org In aquatic systems, similar microbial processes occur, driven by bacteria in the water column and sediments. mdpi.com Proteobacteria are often the dominant phylum involved in nitrogen transformation in aquatic environments. mdpi.com

Direct identification of N-cyclohexylcyclohexanamine metabolites in environmental samples is sparsely reported in scientific literature. However, based on the metabolism of a closely related compound, cyclohexylamine, potential transformation products can be inferred. For cyclohexylamine, metabolites such as cyclohexanol and cyclohexanone (B45756) have been identified. iarc.fr It is plausible that similar initial transformation products could arise from the dealkylation or oxidation of N-cyclohexylcyclohexanamine.

A study on the metabolism of N-cyclohexylcyclohexanamine in rabbits indicated rapid metabolism, but the resulting metabolites were not characterized. fao.org The lack of available data on environmental metabolites highlights a significant knowledge gap. Identifying these transformation products is crucial, as they may have their own distinct environmental fate and toxicity profiles.

Table 1: Potential Transformation Products of N-cyclohexylcyclohexanamine based on Related Compounds

| Parent Compound | Potential Metabolite | Basis of Inference |

| N-cyclohexylcyclohexanamine | Cyclohexylamine | N-dealkylation pathway |

| N-cyclohexylcyclohexanamine | Cyclohexanol | Hydroxylation of the cyclohexyl ring or metabolism of cyclohexylamine iarc.fr |

| N-cyclohexylcyclohexanamine | Cyclohexanone | Oxidation of cyclohexanol iarc.fr |

This table is illustrative and based on metabolic pathways of related compounds, not on direct environmental observation of N-cyclohexylcyclohexanamine.

Sorption and Desorption Dynamics of N-cyclohexylcyclohexanamine in Various Media

Sorption is a key process that controls the mobility, bioavailability, and ultimately the fate of organic compounds in the environment. researchgate.netinternational-agrophysics.org It involves the partitioning of a chemical between a solid phase (like soil or sediment) and a liquid phase (water). For N-cyclohexylcyclohexanamine, a secondary amine with a lipophilic structure, sorption behavior is expected to be significant. benchchem.comsmolecule.com The compound's pKa of ~10.6 indicates that in most natural soils and waters (pH < 8), it will exist predominantly in its protonated, cationic form, which strongly influences its interaction with negatively charged surfaces. nih.gov

Soil organic matter (SOM) plays a crucial role in the sorption of many organic contaminants. d-nb.infonih.gov SOM possesses a high specific surface area and numerous functional groups, such as carboxylic and phenolic acids, which are negatively charged at typical soil pH and can adsorb cations via electrostatic forces. mdpi.com

The interaction of the protonated form of N-cyclohexylcyclohexanamine with SOM is likely to be strong due to:

Cation exchange: The positively charged dicyclohexylammonium (B1228976) ion can displace other cations from the negatively charged sites on SOM. The cation exchange capacity of SOM is substantial and pH-dependent. mdpi.com

Hydrophobic partitioning: The non-polar cyclohexyl rings of the molecule can partition into the hydrophobic domains of the SOM matrix. benchchem.comnih.gov

The sorption to SOM generally reduces the concentration of the chemical in the soil solution, thereby decreasing its mobility, leaching potential, and bioavailability for microbial degradation. mdpi.com The sorption process is often nonlinear and can be described by models like the Freundlich isotherm, which accounts for the heterogeneous nature of sorption sites on SOM. mdpi.com

The mechanisms of adsorption onto mineral surfaces can be categorized as:

Outer-sphere complexation: The hydrated cation is held by electrostatic attraction to the charged mineral surface. researchgate.net

Inner-sphere complexation: The cation binds directly to the surface functional groups without an intervening water molecule. researchgate.net

The interaction is governed by the properties of both the mineral (e.g., surface charge density, specific surface area) and the chemical. researchgate.netmdpi.com The bicyclic structure of N-cyclohexylcyclohexanamine may also influence how it fits onto mineral surfaces. benchchem.com For instance, the geometric match between a molecule's functional groups and the atomic distances on a mineral surface can lead to selective adsorption. diva-portal.org In environments with low organic matter content, such as sandy subsoils or certain aquifers, adsorption to mineral surfaces will be the dominant process controlling the fate and transport of N-cyclohexylcyclohexanamine.

Table 2: Soil Properties Influencing Sorption

| Soil Property | Influence on Sorption | Typical Range of Values |

| Organic Matter Content | Increases sorption via partitioning and cation exchange. d-nb.infomdpi.com | 1% - 10% by weight |

| Clay Content | Increases sorption via cation exchange and surface adsorption. researchgate.net | 5% - 60% by weight |

| pH | Affects the charge of the compound and soil surfaces. Lower pH increases the positive charge on N-cyclohexylcyclohexanamine, enhancing sorption to negative sites. nih.govmdpi.com | 4 - 8.5 |

| Cation Exchange Capacity (CEC) | A measure of the soil's ability to hold positive ions; higher CEC leads to greater sorption of the cationic form of the compound. international-agrophysics.orgmdpi.com | 5 - 40 cmol(+)/kg |

| Specific Surface Area | A larger surface area provides more sites for adsorption. international-agrophysics.org | 10 - 800 m²/g |

Volatilization and Atmospheric Fate Modeling of N-cyclohexylcyclohexanamine

The environmental behavior of N-cyclohexylcyclohexanamine (also known as dicyclohexylamine) in the atmosphere is dictated by its physical and chemical properties, primarily its tendency to volatilize and its subsequent reactions.

Volatilization:

N-cyclohexylcyclohexanamine is expected to transition into the gaseous phase from soil and water surfaces. Its volatilization potential is characterized by its vapor pressure and Henry's Law constant. The compound has an experimental vapor pressure of 3.4 x 10⁻² mm Hg at 25°C. nih.govechemi.com Based on this value, it is not expected to significantly volatilize from dry soil surfaces. echemi.com

However, its potential to volatilize from water is considered significant. The Henry's Law constant for N-cyclohexylcyclohexanamine is estimated to be 5.5 x 10⁻⁵ atm-m³/mol. nih.govechemi.com This value suggests that volatilization from aqueous environments will occur. echemi.com Modeling studies have estimated the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) to be approximately 1.1 days. nih.gov For a model lake, the estimated volatilization half-life is 12 days. nih.gov

Atmospheric Fate:

Once in the atmosphere, N-cyclohexylcyclohexanamine is predicted to exist almost exclusively in the vapor phase. nih.govechemi.com The primary degradation pathway in the atmosphere is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.govechemi.com The estimated half-life for this atmospheric oxidation reaction is approximately 2.9 hours, indicating a relatively rapid degradation in the air. nih.govechemi.comoecd.org This rapid degradation suggests that the compound is not likely to persist for long periods in the atmosphere or be transported over long distances. oecd.org

Table 1: Atmospheric Fate and Volatilization Properties of N-cyclohexylcyclohexanamine

| Parameter | Value | Reference |

|---|---|---|

| Vapor Pressure | 3.4 x 10⁻² mm Hg at 25°C | nih.govechemi.com |

| Henry's Law Constant | 5.5 x 10⁻⁵ atm-m³/mol | nih.govechemi.com |

| Atmospheric Half-life | ~2.9 hours | nih.govechemi.comoecd.org |

| Volatilization Half-life (Model River) | ~1.1 days | nih.gov |

Transport and Distribution Modeling of N-cyclohexylcyclohexanamine in Aquatic and Terrestrial Ecosystems

The transport and distribution of N-cyclohexylcyclohexanamine in aquatic and terrestrial environments are governed by its partitioning behavior between water, soil, sediment, and biota.

Aquatic Ecosystems:

Upon release into water, N-cyclohexylcyclohexanamine is expected to partition to various environmental compartments. A Mackay fugacity model (Level I) calculation predicted that water would be the main target compartment, containing approximately 99.7% of the substance. oecd.org

The compound's mobility and distribution in water are influenced by its tendency to adsorb to organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for the neutral form of N-cyclohexylcyclohexanamine has been estimated to be 260. nih.govoecd.org Another estimation provides a Koc of 433 for the protonated form. oecd.org These values indicate a moderate potential for adsorption to suspended solids and sediment. nih.govoecd.org

Bioconcentration in aquatic organisms is also an important process. The estimated bioconcentration factor (BCF) for N-cyclohexylcyclohexanamine is 1200. nih.gov A BCF value in this range suggests that the substance has a significant potential to accumulate in aquatic organisms. nih.govchemsafetypro.com

Terrestrial Ecosystems:

In terrestrial environments, the mobility of N-cyclohexylcyclohexanamine is largely dependent on its interaction with soil particles. The estimated Koc value of 260 suggests that it will have moderate mobility in soil. nih.govchemsafetypro.com This implies that while some leaching into groundwater may occur, a significant portion is likely to remain adsorbed to the soil organic matter. chemsafetypro.com The compound is not expected to volatilize from dry soil surfaces. echemi.com

Field observations have detected N-cyclohexylcyclohexanamine in soil and sediment near roadways, with maximum concentrations of 4.4 mg/kg and 10.1 mg/kg dry matter, respectively. oecd.org The presence of the compound in these samples, believed to originate from tire abrasion, confirms its potential for deposition and accumulation in the terrestrial environment. oecd.org However, studies also suggest that it undergoes degradation under environmental conditions. oecd.org

Table 2: Environmental Distribution and Partitioning Coefficients of N-cyclohexylcyclohexanamine

| Parameter | Value | System/Form | Reference |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 256 | Neutral Form | oecd.org |

| Soil Adsorption Coefficient (Koc) | 260 | Not specified | nih.gov |

| Soil Adsorption Coefficient (Koc) | 433 | Protonated Form | oecd.org |

| Bioconcentration Factor (BCF) | 1200 | Aquatic Organisms | nih.gov |

Regulatory Science and Policy Implications for Research on N Cyclohexylcyclohexanamine

Navigating REACH and Related European Chemical Regulations in N-cyclohexylcyclohexanamine Research

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a cornerstone of the European Union's chemical legislation. hsa.ieeuropa.eutdma.info It applies to all chemical substances, including N-cyclohexylcyclohexanamine, that are manufactured, imported, or placed on the EU market. hsa.ie The European Chemicals Agency (ECHA) is responsible for the administration of REACH throughout the EU. hsa.ie

Implications of Classification, Labelling, and Packaging (CLP) Regulations for N-cyclohexylcyclohexanamine Study

The Classification, Labelling, and Packaging (CLP) Regulation aligns the European Union system with the United Nations' Globally Harmonised System of Classification and Labelling of Chemicals (GHS). hse.gov.uk This regulation is legally binding and ensures that the hazards of chemicals are clearly communicated to workers and consumers. europa.eueuropa.eu

For N-cyclohexylcyclohexanamine, the CLP regulation mandates a specific set of classifications and corresponding labelling requirements. According to the harmonised classification and labelling (CLP00) approved by the European Union, this substance:

Causes severe skin burns and eye damage. europa.eu

Is very toxic to aquatic life with long-lasting effects. europa.eu

Is harmful if swallowed. europa.eu

Furthermore, classifications provided by companies to ECHA in REACH registrations indicate that this substance is also toxic if swallowed and toxic in contact with skin. europa.eu

This information is crucial for researchers, as it dictates the safety precautions that must be taken in the laboratory, the information that must be included on safety data sheets (SDS), and the pictograms and hazard statements that must be displayed on the packaging of the chemical. The CLP regulation has been revised to enhance chemical safety and information transparency, including requirements for online stores to clearly display hazardous properties. europa.eu

Global Regulatory Frameworks Impacting N-cyclohexylcyclohexanamine Scholarly Endeavors

Beyond the European Union, various international frameworks and national regulations can impact research involving N-cyclohexylcyclohexanamine.

International Collaboration and Regulatory Harmonization in N-cyclohexylcyclohexanamine Research

Science is an inherently international and collaborative endeavor. rsc.orgrsc.org International collaborations are crucial for advancing scientific knowledge and can provide access to unique expertise, equipment, and funding opportunities. rsc.org Organizations like the National Science Foundation (NSF) in the United States actively seek to enhance collaborative activities between U.S. and foreign investigators. nsf.gov

However, international research collaborations must navigate a complex web of evolving regulations. uc.edu Transparency is key, and researchers must promptly disclose any foreign components of their research, including financial support. uc.edu The harmonization of chemical regulations globally is an ongoing effort, with the EU's CLP Regulation being a prime example of the adoption of the UN's GHS. hse.gov.uk Such harmonization facilitates international trade and collaboration by ensuring a common understanding of chemical hazards.

Export Control Considerations for N-cyclohexylcyclohexanamine Research Materials

The export of chemical substances, including for research purposes, is subject to export control regulations. In the United States, the Department of Commerce categorizes items subject to export control restrictions using an Export Control Classification Number (ECCN). mit.edu Determining the correct ECCN is a critical step in ensuring compliance with export laws. bis.gov For items not specifically listed on the Commerce Control List, the designation EAR99 is used, indicating they are low-technology consumer goods. doc.gov However, even EAR99 items are subject to restrictions when exported to sanctioned countries or prohibited end-users. mit.edu